molecular formula C14H6D4Cl2NNaO2 B196407 Diclofenac-d4 Sodium Salt (phenyl-d4-acetic) CAS No. 154523-54-3

Diclofenac-d4 Sodium Salt (phenyl-d4-acetic)

Cat. No.: B196407
CAS No.: 154523-54-3
M. Wt: 322.2 g/mol
InChI Key: KPHWPUGNDIVLNH-QOJBZNDNSA-M
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Description

Diclofenac-d4 Sodium Salt (phenyl-d4-acetic) is a stable isotope-labeled compound used primarily in pharmaceutical research. It is a derivative of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). The compound is labeled with deuterium, which makes it useful in various analytical and pharmacokinetic studies .

Preparation Methods

The synthesis of Diclofenac-d4 Sodium Salt (phenyl-d4-acetic) involves the incorporation of deuterium atoms into the diclofenac molecule. The synthetic route typically includes the following steps:

Industrial production methods for Diclofenac-d4 Sodium Salt (phenyl-d4-acetic) are similar but optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Diclofenac-d4 Sodium Salt (phenyl-d4-acetic) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it back to its parent amine form.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration .

Scientific Research Applications

Diclofenac-d4 Sodium Salt (phenyl-d4-acetic) has several scientific research applications:

Mechanism of Action

Diclofenac-d4 Sodium Salt (phenyl-d4-acetic) exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the production of prostaglandins, which play a key role in inflammation and pain signaling. By inhibiting these enzymes, the compound reduces inflammation and pain .

Comparison with Similar Compounds

Diclofenac-d4 Sodium Salt (phenyl-d4-acetic) is unique due to its deuterium labeling, which distinguishes it from other diclofenac derivatives. Similar compounds include:

These compounds share similar applications in research but differ in their specific molecular structures and labeling.

Properties

IUPAC Name

sodium;2-[2,3,4,5-tetradeuterio-6-(2,6-dichloroanilino)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2.Na/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);/q;+1/p-1/i1D,2D,4D,7D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHWPUGNDIVLNH-QOJBZNDNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl)[2H])[2H].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635725
Record name Sodium [2-(2,6-dichloroanilino)(~2~H_4_)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154523-54-3
Record name Sodium [2-(2,6-dichloroanilino)(~2~H_4_)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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